molecular formula C6H5Cl2NO2S B2799871 2,3-Dichloro-5-(methylsulfonyl)pyridine CAS No. 203731-38-8

2,3-Dichloro-5-(methylsulfonyl)pyridine

Cat. No.: B2799871
CAS No.: 203731-38-8
M. Wt: 226.07
InChI Key: CKEHZBXHXCACMG-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-(methylsulfonyl)pyridine is a chemical compound with the molecular formula C₆H₅Cl₂NO₂S. It is a pyridine derivative characterized by the presence of two chlorine atoms and a methylsulfonyl group attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-5-(methylsulfonyl)pyridine typically involves the chlorination of 5-(methylsulfonyl)pyridine. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The process requires careful temperature control and anhydrous conditions to ensure high yield and purity .

Industrial Production Methods: On an industrial scale, the production of this compound involves similar chlorination processes but with optimized reaction parameters to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-5-(methylsulfonyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Amino or thiol-substituted pyridines.

    Oxidation Products: Sulfone derivatives.

    Reduction Products: Reduced pyridine derivatives.

Scientific Research Applications

2,3-Dichloro-5-(methylsulfonyl)pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dichloro-5-(methylsulfonyl)pyridine involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Uniqueness: 2,3-Dichloro-5-(methylsulfonyl)pyridine is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific synthetic and research applications .

Properties

IUPAC Name

2,3-dichloro-5-methylsulfonylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO2S/c1-12(10,11)4-2-5(7)6(8)9-3-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKEHZBXHXCACMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(N=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203731-38-8
Record name 2,3-dichloro-5-(methylsulfonyl)pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

6.2 g (0.02 mol) of Na2WO4.2H2O were added to a solution of 73.7 g (0.38 mol) of 2,3-dichloro-5-methylthiopyridine in 380 ml of glacial acetic acid. After the mixture had been heated to 40-50° C., 95 g of hydrogen peroxide (30% strength) were added carefully. Stirring was subsequently continued for a further hour at approximately 20° C. The mixture was then poured into 300 ml of water. The product was separated off from the resulting suspension, washed with water and n-pentane and dried under reduced pressure. Yield: 60 g (70%) as a brown powder; m.p.: 129-130° C.; 1H-NMR (in d6 dimethyl sulfoxide): δ [ppm]=3.4 (s, CH3); 8.7 and 8.9 (2×d, pyr H).
[Compound]
Name
Na2WO4.2H2O
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
73.7 g
Type
reactant
Reaction Step One
Quantity
380 mL
Type
reactant
Reaction Step One
Quantity
95 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three

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